2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-methyl-4-nitroanilino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-8-6-9(16(19)20)4-5-11(8)15-7-10-12(17)21-14(2,3)22-13(10)18/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUOGPNPOITQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=C2C(=O)OC(OC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione (CAS: 369394-59-2) is a synthetic compound with significant potential in medicinal chemistry. Its structure features a dioxane core combined with a nitrophenyl moiety, which may contribute to its biological activity. This article explores the compound's biological activities, including antitumor and antibacterial effects, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O6, with a molar mass of 306.27 g/mol. The compound exhibits a unique structural configuration that allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O6 |
| Molar Mass | 306.27 g/mol |
| CAS Number | 369394-59-2 |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound showed promising IC50 values in cancer cell lines such as A-431 and Jurkat cells, indicating effective inhibition of cell proliferation.
Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing its cytotoxicity.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the phenyl ring is believed to enhance its antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Studies indicate that it can induce programmed cell death in malignant cells.
- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial membranes may lead to cell lysis.
Case Studies
A notable case study involved the synthesis and testing of this compound alongside other derivatives to evaluate their biological activities. The results highlighted its superior performance in inhibiting tumor growth compared to traditional chemotherapeutics.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The biological and chemical properties of Meldrum’s acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Melting Points : Indole-substituted derivatives (e.g., 3m) exhibit higher melting points (282–283°C) compared to methoxy-substituted analogues (~250°C), correlating with crystallinity .
- Solubility : Thiopyran derivatives (19d) demonstrate enhanced solubility in DMSO due to sulfur’s polarizability, whereas nitro-substituted compounds are sparingly soluble in aqueous media .
- Crystal Packing : Pyridine-substituted analogues (e.g., C₁₂H₁₂N₂O₄) adopt envelope conformations in the dioxane ring, influencing solid-state reactivity .
Q & A
Q. What are the most effective synthetic routes for preparing 2,2-dimethyl-5-(((2-methyl-4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione?
The compound is synthesized via condensation reactions involving Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). A typical protocol involves reacting Meldrum’s acid with 2-methyl-4-nitrobenzaldehyde under microwave irradiation in the presence of alumina as a catalyst. The reaction proceeds via Knoevenagel condensation, forming the methylene bridge. Purification is achieved through recrystallization from ethanol or acetone .
Q. How can the molecular structure of this compound be rigorously characterized?
X-ray crystallography is the gold standard for structural elucidation. Single crystals are analyzed using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions like hydrogen bonding or π-stacking . Complementary techniques include:
- NMR spectroscopy : H and C NMR confirm proton environments and carbonyl group positions.
- IR spectroscopy : Peaks at ~1750 cm indicate the presence of the dioxane-4,6-dione ring .
Q. What are the common chemical reactions exhibited by this compound?
The compound undergoes:
- Nucleophilic substitution : The nitro group on the aromatic ring can be replaced by amines or thiols under acidic/basic conditions.
- Reduction : Catalytic hydrogenation reduces the nitro group to an amine, altering biological activity.
- Oxidation : Strong oxidants like m-chloroperbenzoic acid convert sulfide groups to sulfoxides, modifying electronic properties .
Advanced Research Questions
Q. How can contradictions in reaction yield data be resolved during optimization?
Contradictions often arise from competing side reactions (e.g., hydrolysis of Meldrum’s acid). To address this:
- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates.
- Computational modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways.
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Molecular docking : Simulate binding interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity .
Q. What methodologies validate the compound’s potential as an antitumor agent?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC values to established drugs.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing nitro with methoxy) to correlate structural features with cytotoxicity .
Q. How can crystallization challenges be mitigated during structural analysis?
Q. What role does the compound play in supramolecular chemistry?
The dioxane ring and nitro group enable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
